PTP1B Inhibition Potency and Multi-Phosphatase Selectivity Fingerprint of 1-(4-Methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
The target compound (CHEMBL1801440) has been quantitatively profiled against five distinct protein tyrosine phosphatases in a unified assay platform (pNPP substrate hydrolysis, 10-min preincubation), yielding a selectivity fingerprint that enables rational selection over unprofiled analogs. Against recombinant PTP1B expressed in Escherichia coli, the compound exhibits an IC₅₀ of 1.30 × 10³ nM (1.3 µM) [1]. This represents a ~14.6-fold selectivity window over the closely related phosphatase TC-PTP (IC₅₀ = 1.90 × 10⁴ nM, 19 µM), ~2.3-fold selectivity over SHP-1 catalytic domain (IC₅₀ = 3.00 × 10³ nM, 3 µM), ~9.2-fold selectivity over yeast PTP1 (IC₅₀ = 1.20 × 10⁴ nM, 12 µM), and ~77-fold selectivity over receptor-type PTP F (IC₅₀ = 1.00 × 10⁵ nM, 100 µM) [1]. In a separate assay at pH 5.5 against recombinant human PTP1B, the compound shows a Ki of 1.40 × 10⁴ nM (14 µM) [2]. This multi-target dataset—curated in ChEMBL and sourced from Inha University screening—provides a level of phosphatase selectivity characterization absent for simpler analogs such as N-(4-nitrophenyl)maleimide, for which only single-target or non-phosphatase activity data are typically available [3].
| Evidence Dimension | Multi-phosphatase IC₅₀ profile (pNPP substrate hydrolysis assay) |
|---|---|
| Target Compound Data | PTP1B IC₅₀ = 1.30E+3 nM; TC-PTP IC₅₀ = 1.90E+4 nM; SHP-1 IC₅₀ = 3.00E+3 nM; Yeast PTP1 IC₅₀ = 1.20E+4 nM; RPTP-F IC₅₀ = 1.00E+5 nM; PTP1B Ki (pH 5.5) = 1.40E+4 nM |
| Comparator Or Baseline | Same compound profiled across five phosphatases within a single curated dataset; N-(4-nitrophenyl)maleimide has no comparable multi-phosphatase selectivity dataset in ChEMBL/BindingDB |
| Quantified Difference | ~14.6-fold selectivity for PTP1B over TC-PTP; ~77-fold selectivity over RPTP-F; ~2.3-fold selectivity over SHP-1 |
| Conditions | Recombinant enzymes expressed in E. coli; p-nitrophenol release from pNPP substrate; 10 min preincubation; ChEMBL-assigned assay IDs; Inha University curated data |
Why This Matters
For researchers designing phosphatase-targeted experiments, this pre-existing multi-target selectivity data eliminates the need for costly broad-panel counter-screening, enabling immediate assessment of target engagement specificity versus off-target PTP activity.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). Affinity data: PTP1B IC₅₀ = 1.30E+3 nM; TC-PTP IC₅₀ = 1.90E+4 nM; SHP-1 IC₅₀ = 3.00E+3 nM; Yeast PTP1 IC₅₀ = 1.20E+4 nM; RPTP-F IC₅₀ = 1.00E+5 nM. Assay: Inhibition assessed as p-nitrophenol release from pNPP substrate, 10 min preincubation. Curated by ChEMBL from Inha University. View Source
- [2] BindingDB PrimarySearch_ki (bdb8.ucsd.edu). BDBM50348708: Ki = 1.40E+4 nM at pH 5.5. Assay: Inhibitory effect against recombinant human PTP1B using p-nitrophenyl phosphate substrate. View Source
- [3] VWR / PubChem. N-(4-Nitrophenyl)maleimide (CAS 4338-06-1). Inhibitory profile: PKC IC₅₀ = 0.02 µM; PKA IC₅₀ = 2.0 µM; phosphorylase kinase IC₅₀ = 0.7 µM. No multi-PTP selectivity data available in curated databases. View Source
